molecular formula C9H7F6NO B6354336 alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine CAS No. 1337138-63-2

alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine

Cat. No.: B6354336
CAS No.: 1337138-63-2
M. Wt: 259.15 g/mol
InChI Key: GBLPKRDOIOPRDM-UHFFFAOYSA-N
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Description

Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is a compound characterized by the presence of trifluoromethyl groups, which are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine typically involves the nucleophilic trifluoromethylation of carbonyl compounds with reagents such as Ruppert’s reagent (Me3SiCF3) under mild conditions . Another method includes the reduction of trifluoromethylated benzaldehyde derivatives using reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .

Mechanism of Action

The mechanism of action of alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to increased efficacy and selectivity in its biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(Trifluoromethyl)-2-hydroxy-5-(trifluoromethyl)benzyl amine is unique due to its dual trifluoromethyl groups, which confer enhanced lipophilicity and metabolic stability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and bioavailability .

Properties

IUPAC Name

2-(1-amino-2,2,2-trifluoroethyl)-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)4-1-2-6(17)5(3-4)7(16)9(13,14)15/h1-3,7,17H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPKRDOIOPRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(F)(F)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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